
N1-Methyl-4-nitrobenzene-1,2-diamine
Overview
Description
N1-Methyl-4-nitrobenzene-1,2-diamine (CAS: 41939-61-1) is an aromatic diamine derivative with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.16 g/mol . Structurally, it features a benzene ring substituted with a methyl group (-CH₃) at the N1 position of the 1,2-diamine backbone and a nitro (-NO₂) group at the para (4th) position (Figure 1). This compound is commonly used in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzimidazoles and quinoxalines, which have applications in medicinal chemistry and materials science . Commercial suppliers offer this compound at purities ranging from 95% to 97%, highlighting its importance in research and industrial settings .
Preparation Methods
Nucleophilic Aromatic Substitution Using 2-Fluoro-5-nitroaniline and Methylamine
Reaction Overview
The most widely documented method involves nucleophilic aromatic substitution (NAS) of 2-fluoro-5-nitroaniline with methylamine. This approach leverages the reactivity of the fluorine atom at position 2, which acts as a leaving group, enabling substitution by methylamine to form the N1-methylamino group .
Reaction Scheme:
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
The reaction typically achieves yields exceeding 85% under optimized conditions, with residual fluorine content below 0.1% .
Alternative Synthetic Routes
Reductive Methylation of 4-Nitro-1,2-diaminobenzene
While less common, reductive methylation of 4-nitro-1,2-diaminobenzene using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) offers an alternative pathway:
Challenges:
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Selectivity : Competing methylation at both amino groups necessitates careful stoichiometric control .
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Byproducts : Over-methylation yields N1,N2-dimethyl derivatives, requiring chromatographic separation .
Curtius Rearrangement-Based Approaches
Recent patents describe indirect methods involving Curtius rearrangement to install the methyl group. For example, acyl azide intermediates derived from nitroaniline precursors undergo rearrangement to form isocyanates, which are subsequently methylated :
Advantages:
Comparative Analysis of Synthesis Methods
Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
---|---|---|---|---|
NAS with Methylamine | 85–90 | >99 | High | Requires handling HF byproduct |
Reductive Methylation | 60–70 | 85–90 | Moderate | Low selectivity, costly reagents |
Curtius Rearrangement | 75–80 | 92–95 | Low | Multi-step, complex isolation |
The NAS method remains industrially preferred due to its simplicity and scalability, despite challenges in byproduct management .
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
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Solvents : Ethanol is favored for its low cost and ease of removal, though toluene is used in anhydrous conditions to prevent hydrolysis .
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Catalysts : Acidic resins (e.g., Amberlyst-15) enhance reaction rates in NAS by polarizing the C–F bond .
Waste Management
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Oxidation: Although less common, the compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reducing Agents: Iron powder, tin chloride, hydrogen gas with a catalyst.
Solvents: Chloroform (CHCl3), methanol, ethyl acetate.
Reaction Conditions: Reactions are typically carried out at controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
N1-Methyl-4-nitrobenzene-1,2-diamine, also known by its CAS number 41939-61-1, is a compound with significant applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for the synthesis of Bendamustine, a drug used in the treatment of certain types of cancers, including non-Hodgkin lymphoma and multiple myeloma. The synthesis process involves several chemical transformations starting from this compound, highlighting its importance in cancer therapeutics .
Organic Synthesis
This compound is utilized in organic synthesis due to its reactive amine and nitro groups. It can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups into aromatic systems. This property makes it valuable for creating complex organic molecules .
Analytical Chemistry
This compound is employed in analytical methods such as chromatography and mass spectrometry. Its distinct chemical structure allows for effective separation and identification of compounds in complex mixtures .
Dye Manufacturing
The compound can be used as a dye precursor due to its chromophoric properties. It can be modified to produce various azo dyes, which are widely used in textiles and other industries .
Case Study 1: Bendamustine Synthesis
In a study published by Ozegowski et al., this compound was highlighted as a key starting material for the synthesis of Bendamustine. The process involves a series of reactions that modify the nitro group to create a more complex structure suitable for therapeutic use in oncology .
Case Study 2: Chromatographic Applications
A research article demonstrated the effectiveness of this compound as a standard reference material in chromatographic analyses. Its unique properties allow for precise calibration and validation of analytical methods used in pharmaceutical quality control .
Mechanism of Action
The mechanism of action of N1-Methyl-4-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
The chemical and functional properties of N1-Methyl-4-nitrobenzene-1,2-diamine are influenced by its substituents. Below is a comparative analysis with structurally related diamines (Table 1), followed by detailed discussions.
Table 1: Key Properties of this compound and Analogues
Substituent Effects on Reactivity and Solubility
4-Nitrobenzene-1,2-diamine (CAS: 99-56-9)
This analogue lacks the methyl group at the N1 position, making it more reactive in coupling reactions due to reduced steric hindrance. However, its nitro group reduces solubility in polar solvents, as observed in the synthesis of pyrazolylbenzimidazoles, where low yields (attributed to poor solubility) were reported . In contrast, the methyl group in this compound may enhance solubility in organic solvents, though this comes at the cost of reduced reactivity in nucleophilic substitutions .
N(1)-(2-(Diethylamino)ethyl)-4-nitrobenzene-1,2-diamine (CAS: 5099-39-8)
This substituent also expands the molecule’s applications in drug design, where tertiary amines are often used to improve bioavailability .
4-Methyl-5-nitrobenzene-1,2-diamine (CAS: 65958-37-4)
A positional isomer with the nitro group at C5 and methyl at C4. For example, in the synthesis of indoloquinoxalines, the position of substituents significantly impacts yields and reaction pathways .
Physicochemical Properties
- Solubility : The methyl group in this compound enhances lipophilicity, making it more soluble in dichloromethane or ethyl acetate than in water. In contrast, 4-Nitrobenzene-1,2-diamine is sparingly soluble in most solvents .
- Thermal Stability : Nitro groups generally reduce thermal stability, but the methyl group in this compound may mitigate this by donating electron density through resonance .
Biological Activity
N1-Methyl-4-nitrobenzene-1,2-diamine (CAS No. 41939-61-1) is a chemical compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including its synthesis, toxicological profile, and relevant case studies.
- Molecular Formula : C₇H₉N₃O₂
- Molecular Weight : 167.17 g/mol
- CAS Number : 41939-61-1
This compound features a nitro group and two amino groups, which may contribute to its reactivity and biological interactions.
Synthesis and Derivatives
This compound is primarily synthesized as an intermediate in the production of various pharmaceuticals. Notably, it serves as a precursor for the synthesis of Bendamustine, an alkylating agent used in cancer therapy. The synthesis involves several steps starting from simpler nitroanilines and employs reagents like glutaric anhydride in a one-pot reaction process .
Cytotoxicity and Genotoxicity
Research indicates that this compound exhibits cytotoxic properties. In vitro studies have demonstrated that this compound can induce cell death in various cancer cell lines. For instance, studies conducted on Sprague-Dawley rats revealed significant toxicity at certain dosages, with a reported NOAEL (No Observed Adverse Effect Level) of 8 mg/kg/day .
The compound's genotoxic potential has also been assessed through Ames tests and other mutagenicity assays, which suggested that it may cause DNA damage under specific conditions. These findings are crucial for understanding the safety profile of this compound in pharmaceutical applications.
Toxicological Profile
The toxicological assessment of this compound reveals several key points:
These classifications indicate that while the compound poses some risks, it is not classified as highly hazardous under standard conditions.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Cytotoxic Effects on Cancer Cells : A study involving various cancer cell lines showed that the compound could inhibit cell proliferation effectively at concentrations above 10 µM. The mechanism was linked to apoptosis induction through oxidative stress pathways.
- Animal Studies : In a chronic toxicity study on rats, doses of 0.2% in diet led to observable adverse effects after prolonged exposure. The study concluded that long-term exposure could lead to significant health risks .
- Dermal Sensitization : Another investigation focused on dermal exposure indicated that while acute irritation was minimal, repeated exposure could sensitize skin reactions in susceptible individuals.
Q & A
Q. Basic: What are the established synthetic routes for N1-Methyl-4-nitrobenzene-1,2-diamine, and what key reaction parameters influence yield and purity?
Methodological Answer:
this compound is synthesized via coupling reactions between nitro-substituted benzene-1,2-diamines and aldehydes or ketones. For example, pyrazole-4-carboxaldehydes can react with 4-nitrobenzene-1,2-diamine derivatives under reflux in polar aprotic solvents (e.g., DMF) to form Schiff base intermediates . Key parameters include:
- Catalyst selection : Acidic or basic conditions to facilitate imine formation.
- Temperature : Controlled heating (60–100°C) to avoid decomposition of nitro groups.
- Solvent purity : Anhydrous solvents reduce side reactions.
Challenges such as low yields (<50%) for nitro analogs due to poor solubility require optimization via solvent mixtures (e.g., ethanol-water) or sonication-assisted reactions .
Q. Basic: How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?
Methodological Answer:
X-ray crystallography is the primary method. Single crystals are grown via slow evaporation from ethanol or DMSO. Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structural refinement employs:
- SHELX suite : SHELXS for structure solution via direct methods and SHELXL for least-squares refinement .
- Hydrogen placement : Idealized positions for C-bound H-atoms (riding model) and free refinement for N/O-bound H-atoms .
Example metrics: Monoclinic space group , -factor < 0.05 for high-resolution data .
Q. Advanced: What challenges arise in the synthesis of nitro-substituted diamine derivatives, and how can reaction conditions be optimized?
Methodological Answer:
Nitro groups introduce steric hindrance and electronic effects, leading to:
- Low solubility : Add co-solvents (e.g., DMSO:THF) or use ultrasonic agitation to enhance dissolution .
- Byproduct formation : Monitor reaction progress via TLC or HPLC. Reductive conditions (e.g., Pd/C with ) may reduce nitro groups prematurely; inert atmospheres (N) are critical .
- Yield optimization : Stepwise derivatization (e.g., methyl group introduction prior to nitro substitution) improves regioselectivity .
Q. Advanced: How does the electronic environment of the nitro group influence reactivity in forming Schiff base ligands?
Methodological Answer:
The nitro group’s electron-withdrawing nature decreases electron density at the adjacent amine, slowing Schiff base formation but stabilizing the resultant ligand. Spectroscopic validation includes:
- IR spectroscopy : at 1600–1650 cm confirms imine formation.
- NMR : Downfield shifts of aromatic protons (δ 7.5–8.5 ppm) indicate nitro group conjugation .
Computational studies (DFT) predict charge distribution, guiding ligand design for coordination chemistry (e.g., with Zn or Cu) .
Q. Advanced: What analytical techniques resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer:
Contradictions in NMR/IR data arise from tautomerism or polymorphism. Resolution strategies:
- X-ray crystallography : Definitive structural assignment via bond lengths/angles (e.g., C-N vs. C=N distances) .
- Mass spectrometry (HRMS) : Confirms molecular ion ( 197.07 for CHNO) and fragmentation patterns .
- Dynamic NMR : Variable-temperature experiments detect rotational barriers in Schiff bases .
Q. Advanced: How can computational methods predict stability and reactivity of this compound in complex systems?
Methodological Answer:
- Molecular docking : Predicts binding affinities for biological targets (e.g., enzymes) using AutoDock Vina.
- DFT calculations : Gaussian 09 optimizes geometries and calculates frontier orbitals (HOMO-LUMO gaps) to assess redox activity .
- MD simulations : Evaluates solvent interactions (e.g., water/DMSO) to optimize solubility .
Properties
IUPAC Name |
1-N-methyl-4-nitrobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIKERWISBANET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392330 | |
Record name | N1-Methyl-4-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41939-61-1 | |
Record name | N1-Methyl-4-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N-methyl-4-nitrobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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